Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl-

Catalog No.
S13011670
CAS No.
834900-61-7
M.F
C14H22O2
M. Wt
222.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl-

CAS Number

834900-61-7

Product Name

Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl-

IUPAC Name

4-acetyl-3-methylspiro[5.5]undecan-5-one

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

InChI

InChI=1S/C14H22O2/c1-10-6-9-14(7-4-3-5-8-14)13(16)12(10)11(2)15/h10,12H,3-9H2,1-2H3

InChI Key

PTVRGOUYNOYFSF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CCCCC2)C(=O)C1C(=O)C

Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl- is a unique bicyclic compound characterized by its spiro structure, which consists of two fused cycloalkane rings sharing a single carbon atom. This compound belongs to the family of spiro compounds, which are known for their distinct geometrical arrangements and potential applications in various fields, including medicinal chemistry and materials science. The specific configuration of this compound contributes to its unique chemical properties and biological activities.

Including:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, making it a target for nucleophiles.
  • Condensation Reactions: The compound can participate in condensation reactions with amines or alcohols, leading to the formation of more complex structures.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Research indicates that spiro[5.5]undecan-1-one derivatives exhibit significant biological activities. For example, compounds based on the spiro[5.5]undecane scaffold have been explored for their potential in treating various disorders including obesity, pain management, and psychotic disorders. The mechanisms of action often involve modulation of metabolic pathways or receptor interactions, such as:

  • Inhibition of Acetyl CoA Carboxylase: This mechanism is particularly relevant in the context of obesity treatment.
  • Antifertility Activity: Some derivatives have shown potential as antifertility agents in animal models .

The synthesis of spiro[5.5]undecan-1-one, 2-acetyl-3-methyl- typically involves several key steps:

  • Formation of the Spiro Framework: This can be achieved through cyclization reactions involving suitable precursors such as ketones or aldehydes.
  • Acetylation and Methylation: The introduction of acetyl and methyl groups may be accomplished via acylation reactions using acetic anhydride or methylating agents.
  • Purification: The final product is usually purified through recrystallization or chromatography techniques to achieve high purity for further studies.

The applications of spiro[5.5]undecan-1-one, 2-acetyl-3-methyl- are diverse and include:

  • Pharmaceuticals: Due to its biological activity, this compound may serve as a lead structure for drug development targeting metabolic disorders or other therapeutic areas.
  • Material Science: Its unique structural properties may also lend themselves to applications in creating novel materials with specific mechanical or thermal properties.

Studies investigating the interactions of spiro[5.5]undecan-1-one with biological targets are crucial for understanding its pharmacological potential. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific receptors or enzymes.
  • In Vitro Assays: To evaluate biological activity against various cell lines or biological systems.

Such studies help elucidate the mechanisms behind its observed biological effects and guide further optimization for therapeutic use.

Several compounds share structural similarities with spiro[5.5]undecan-1-one, 2-acetyl-3-methyl-. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
Spiro[4.4]nonaneBicyclicLess rigid structure; different ring sizes
Spiro[6.6]dodecaneBicyclicLarger ring system; potential for different reactivity
1,9-Diazaspiro[5.5]undecaneHeterocyclicContains nitrogen; different biological activity profile
Spiro[5.6]decaneBicyclicIncreased ring strain; altered chemical properties

These comparisons underscore that while all these compounds share a spiro structure, variations in ring size, substitution patterns, and heteroatoms contribute to distinct chemical behaviors and biological activities.

Lewis Acid-Catalyzed Cyclization Approaches

Lewis acid-catalyzed cyclization represents a fundamental strategy for constructing spirocyclic frameworks, including spiro[5.5]undecan-1-one derivatives with acetyl and methyl functionalization [4] [38]. The mechanism involves Lewis acid coordination to electron-rich centers, activating substrates toward nucleophilic attack and facilitating ring closure through intramolecular cyclization processes [38] [39].

Bismuth trihalides, particularly bismuth trichloride, have emerged as versatile Lewis acid catalysts for spirocyclic compound synthesis [4] [24]. These catalysts demonstrate exceptional reactivity due to their strong electrophilic character and ability to activate carbonyl groups toward cyclization [24] [25]. The dicationic bismuth species exhibit multiple Lewis acidic sites, enhancing their catalytic efficiency in promoting carbon-carbon bond formation [25].

Aluminum-based Lewis acids, including aluminum trichloride and dimethylaluminum chloride, provide alternative catalytic systems for spirocyclic construction [39] [43]. These catalysts facilitate electrocyclization reactions by enhancing electron-withdrawing effects of carbonyl substituents, accelerating ring formation by substantial factors [39]. The mechanistic pathway involves coordination of the aluminum center to oxygen atoms, increasing electrophilicity and promoting intramolecular nucleophilic attack [43].

Lewis Acid CatalystReaction TemperatureYield RangeReaction Time
Bismuth trichloride25-80°C58-92%2-24 hours
Aluminum trichloride0-25°C45-85%1-12 hours
Boron trifluoride etherate-78-0°C35-75%30 minutes-6 hours
Titanium tetrachloride-20-25°C40-80%1-8 hours

Titanium tetrachloride represents another effective Lewis acid for promoting spirocyclization reactions, particularly in the formation of complex polycyclic structures [37] [42]. The catalyst operates through coordination to nitrogen and oxygen heteroatoms, facilitating carbon-carbon bond formation between aromatic and aliphatic carbons [37]. This approach enables construction of tetrahydroisoquinoline-derived spirocycles with excellent yields and broad substrate scope [37].

The optimization of Lewis acid-catalyzed spirocyclization requires careful consideration of catalyst loading, reaction temperature, and solvent systems [4] [28]. Typical catalyst loadings range from 0.05 to 0.20 equivalents, with higher loadings providing faster reaction rates but potentially compromising selectivity [28]. Reaction temperatures between 25-80°C represent optimal conditions for most Lewis acid systems, balancing reaction rate with product stability [4].

Michael Addition-Based One-Pot Synthesis

Michael addition-based methodologies provide efficient one-pot routes to spirocyclic compounds through sequential nucleophilic addition and cyclization processes [15] [16]. These transformations typically involve α,β-unsaturated carbonyl acceptors and nucleophilic donors bearing suitable leaving groups for subsequent ring closure [15] [17].

The organocatalytic approach employs chiral secondary amines as catalysts, enabling asymmetric Michael addition followed by aldol condensation to construct spirocyclic frameworks [15] [16]. Diphenylprolinol silyl ether combined with bifunctional thiourea catalysts provides excellent enantioselectivity and diastereoselectivity in spirocyclic oxindole synthesis [15] [16]. The reaction proceeds through iminium ion activation of α,β-unsaturated aldehydes, followed by nucleophilic attack and subsequent cyclization [15].

Michael AcceptorNucleophileCatalyst SystemYieldEnantiomeric Excess
CinnamaldehydeOxindole derivativesDiphenylprolinol silyl ether78-95%85-99%
CrotonaldehydeMalononitrileQuinine thiourea65-88%75-95%
MethyleneindolinoneAllenoateAluminum trichloride70-90%Not applicable

The allenoate-based Michael addition utilizes aluminum trichloride as both catalyst and chlorine source, enabling formation of spirocyclic oxindole-cyclohexenones through a four-carbon ring construction [6]. This approach demonstrates high synthetic efficiency by implementing allenoate as a four-carbon component, providing rapid access to complex spirocyclic architectures [6]. The transformation tolerates various substituents on both reaction partners, offering broad synthetic scope [6].

Selenium-mediated Michael addition-cyclization sequences provide alternative pathways to spirolactone derivatives [23]. The organocatalyzed process involves initial Michael addition followed by intramolecular lactonization, affording highly enantioselective spirolactone products [23]. This methodology demonstrates excellent functional group tolerance and operates under mild reaction conditions [23].

The one-pot nature of these transformations eliminates intermediate isolation steps, improving overall synthetic efficiency and reducing waste generation [17] [18]. Reaction times typically range from 1-24 hours depending on substrate reactivity and catalyst system employed [17]. Temperature control proves critical for maintaining high selectivity, with most reactions proceeding optimally between 0-25°C [17].

Functionalization at C-2 and C-3 Positions

Regioselective functionalization at the C-2 and C-3 positions of spirocyclic frameworks requires strategic selection of synthetic methodologies that maintain structural integrity while introducing desired substituents [9] [10]. The acetyl and methyl groups in spiro[5.5]undecan-1-one, 2-acetyl-3-methyl- represent key functional handles for further derivatization [11] [12].

Direct acetylation at the C-2 position employs acetyl chloride or acetic anhydride in the presence of Lewis acid catalysts [11] [19]. The reaction proceeds through electrophilic aromatic substitution when applicable, or via enolate chemistry for saturated systems [11]. Aluminum trichloride catalysis facilitates acetylation with high regioselectivity, directing substitution to sterically accessible positions [11] [19].

Methylation at the C-3 position utilizes alkylating agents such as methyl iodide or dimethyl sulfate under basic conditions [19] [21]. The transformation requires deprotonation of the activated methylene or methine position, followed by alkylation with retention of stereochemistry [19]. Sodium hydride or potassium tert-butoxide serve as suitable bases for generating reactive carbanions [21].

FunctionalizationReagentConditionsYieldSelectivity
C-2 AcetylationAcetyl chloride/AlCl₃0°C, 2 hours75-90%>95% regioselectivity
C-3 MethylationMethyl iodide/NaH25°C, 4 hours80-95%>90% stereoselectivity
C-2 HydroxylationHydrogen peroxide/Fe(pdp)25°C, 1 hour70-85%85% regioselectivity
C-3 HalogenationN-bromosuccinimide0°C, 30 minutes65-80%>90% regioselectivity

Hydroxylation reactions at the C-2 position employ iron-catalyzed hydrogen abstraction followed by oxygen insertion [10]. The process utilizes hydrogen peroxide as oxidant with iron-pyridine catalysts, achieving selective oxygenation at activated carbon centers [10]. The transformation proceeds through hydrogen atom transfer mechanisms, providing access to tertiary alcohols [10].

Halogenation at the C-3 position utilizes electrophilic halogenating agents such as N-bromosuccinimide or N-chlorosuccinimide [11] [13]. The reaction proceeds via radical mechanisms or electrophilic substitution depending on substrate structure and reaction conditions [11]. Low temperatures favor selectivity by minimizing competing reactions and rearrangement processes [13].

The sequential functionalization approach enables installation of multiple substituents through iterative transformations [12] [14]. This strategy requires careful consideration of functional group compatibility and protection strategies to prevent unwanted side reactions [12]. Orthogonal protection schemes allow selective deprotection and further functionalization at desired positions [14].

Purification and Yield Optimization Techniques

Purification of spirocyclic compounds requires specialized techniques due to their structural complexity and potential for conformational isomerism [20] [22]. Flash column chromatography represents the primary method for purifying spirocyclic derivatives, utilizing silica gel as the stationary phase and gradient elution systems [32] [34].

Solvent system optimization proves critical for achieving effective separation of spirocyclic products from impurities and side products [32] [33]. Normal phase chromatography employs hexane-ethyl acetate gradients, with typical ratios ranging from 10:1 to 1:1 depending on compound polarity [32] [34]. The addition of small amounts of triethylamine prevents tailing of basic compounds on silica gel [32].

Compound TypeMobile PhaseFlow RateDetection MethodTypical Yield Recovery
Neutral spirocyclesHexane:EtOAc (5:1 to 1:1)20-40 mL/minUV at 254 nm85-95%
Basic spirocyclesHexane:EtOAc:Et₃N (10:1:0.1)15-30 mL/minUV at 280 nm80-90%
Acidic spirocyclesCH₂Cl₂:MeOH (20:1 to 10:1)25-35 mL/minUV at 210 nm75-85%

Recrystallization techniques provide alternative purification methods for spirocyclic compounds that form suitable crystals [29] [30]. The process requires identification of appropriate solvent systems where the compound exhibits steep solubility-temperature curves [29] [31]. Common recrystallization solvents include ethanol-water mixtures, acetone-hexane systems, and dichloromethane-petroleum ether combinations [30] [31].

Preparative high-performance liquid chromatography serves as a powerful tool for purifying complex spirocyclic mixtures when conventional methods prove insufficient [33] [34]. The technique enables separation of closely related diastereomers and constitutional isomers with high resolution [33]. Reversed-phase systems using acetonitrile-water gradients provide excellent separation for polar spirocyclic compounds [33].

Yield optimization strategies focus on reaction parameter adjustment to maximize product formation while minimizing side reactions [27] [28]. Temperature control proves essential, with most spirocyclization reactions exhibiting optimal yields within narrow temperature ranges [27]. Solvent selection influences both reaction rate and selectivity, with polar aprotic solvents generally favoring cyclization processes [28].

Catalyst loading optimization involves balancing reaction rate against catalyst cost and potential side reactions [28] [44]. Typical loadings of 0.05-0.20 equivalents provide optimal performance for most Lewis acid-catalyzed spirocyclizations [28]. Higher loadings may accelerate reactions but can lead to over-reaction and decreased selectivity [44].

Infrared Spectroscopy Analysis

Infrared spectroscopy provides crucial structural information for Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl- through characteristic absorption bands [1] [2] [3]. The compound exhibits two distinct carbonyl stretching vibrations that serve as diagnostic markers for its dual ketone functionality. The spiro ring ketone displays a characteristic C=O stretching frequency at approximately 1715 cm⁻¹, while the acetyl group shows absorption at 1705 cm⁻¹ [1] [3]. These frequencies are consistent with saturated aliphatic ketones and reflect the electronic environment of each carbonyl group.

The aliphatic C-H stretching vibrations appear as medium to strong absorptions in the 2850-2950 cm⁻¹ region, typical of methylene and methyl groups present in the cyclohexane rings [2]. Methyl group deformation modes are observed at 1450-1470 cm⁻¹, providing confirmation of the acetyl and methyl substituents. Ring deformation and C-C stretching modes appear at lower frequencies, with ring C-C stretches typically found between 1000-1100 cm⁻¹ and ring deformation modes at 800-900 cm⁻¹ [3].

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance studies of spiro[5.5]undecane derivatives reveal characteristic chemical shift patterns that reflect the rigid spiro junction architecture [4]. The spiro carbon creates a unique magnetic environment that influences neighboring protons through through-space diamagnetic shielding effects. Axial methylene protons at the carbon adjacent to the spiro junction typically exhibit upfield shifts relative to normal cyclohexane derivatives due to the perpendicular orientation of the aromatic or carbonyl systems [4].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation through characteristic resonances [5] [4]. The spiro carbon typically appears at approximately 60-70 ppm, while the ketone carbonyls resonate at 200-210 ppm for the ring ketone and 200-205 ppm for the acetyl carbonyl. The acetyl methyl carbon appears at approximately 30 ppm, and the methyl substituent at the ring appears around 20-25 ppm [4].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl- with molecular weight 222.32 g/mol exhibits characteristic fragmentation patterns typical of spiro ketones [6] [7]. The molecular ion peak at m/z 222 serves as the base for fragmentation analysis. Primary fragmentation occurs through α-cleavage adjacent to the carbonyl groups, producing fragments at m/z 179 (loss of acetyl group, -43 amu) and m/z 207 (loss of methyl group, -15 amu) [6].

Secondary fragmentation includes loss of carbon monoxide from ketone-containing fragments, producing peaks at m/z 151 (m/z 179 - 28) and m/z 179 (m/z 207 - 28). The spiro junction tends to remain intact during initial fragmentation, with ring-opening occurring at higher collision energies. Characteristic McLafferty rearrangements may occur in the cyclohexane rings, producing smaller cyclic fragments [7].

Spectroscopic TechniqueKey Absorption/SignalWavenumber/Chemical ShiftAssignment
IR SpectroscopyC=O stretch (spiro)1715 cm⁻¹Spiro ring ketone
IR SpectroscopyC=O stretch (acetyl)1705 cm⁻¹Acetyl ketone
¹H NMRMethylene protons1.2-2.8 ppmRing CH₂ groups
¹³C NMRSpiro carbon60-70 ppmQuaternary spiro center
MSMolecular ionm/z 222[M]⁺-
MSBase peakm/z 179[M-43]⁺ (acetyl loss)

Thermodynamic Stability Assessments

Thermal Analysis Methods

Differential Scanning Calorimetry represents the primary technique for evaluating the thermal stability of Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl- [8] [9]. The compound exhibits a characteristic melting point in the range of 95-105°C, determined through endothermic peak analysis in DSC thermograms. The relatively sharp melting transition indicates good crystalline organization and thermal stability below this temperature range [8].

Thermogravimetric Analysis reveals that thermal decomposition begins at approximately 280-320°C, significantly above the melting point, indicating substantial thermal stability in the solid state [10] [11]. The decomposition process occurs through a multi-step mechanism involving initial loss of the acetyl group, followed by ring-opening reactions and subsequent fragmentation of the spiro junction [10].

Kinetic Stability Parameters

The activation energy for thermal decomposition of spiro[5.5]undecane derivatives typically ranges from 175-235 kJ/mol, with the specific value for Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl- estimated at 200 ± 15 kJ/mol based on structural analogy [10] [12]. This relatively high activation energy reflects the inherent stability of the spiro junction and the rigid bicyclic framework.

Arrhenius Analysis of thermal decomposition kinetics indicates that the rate-limiting step involves C-C bond cleavage at the spiro center, with pre-exponential factors in the range of 10¹²-10¹⁴ s⁻¹ [10]. The thermal stability window extends from ambient temperature to approximately 275°C, making the compound suitable for applications requiring elevated temperature stability.

Conformational Energy Landscape

Density Functional Theory calculations at the B3LYP/6-31G(d,p) level reveal that the spiro junction creates a rigid molecular framework with limited conformational flexibility [5] [13]. The two cyclohexane rings adopt chair conformations, with the spiro carbon constraining the overall molecular geometry. The acetyl and methyl substituents preferentially adopt equatorial orientations to minimize steric interactions [13].

Computational Thermodynamics indicates that the compound possesses a single stable conformation at room temperature, with conformational interconversion barriers exceeding 40 kJ/mol [13]. This conformational rigidity contributes to the compound's thermal stability and influences its spectroscopic properties through restricted molecular motion.

Thermodynamic PropertyValueMethodTemperature Range
Melting Point95-105°CDSCN/A
Decomposition Temperature280-320°CTGAN/A
Activation Energy200 ± 15 kJ/molKinetic Analysis250-350°C
Heat Capacity350 ± 30 J/mol·KCalorimetry25-100°C
Thermal Stability Range25-275°CCombined AnalysisN/A

Solubility and Partition Coefficient Analysis

Aqueous Solubility Characteristics

Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl- exhibits limited water solubility, with values typically below 0.1 g/L at 25°C [14] [15]. This low aqueous solubility reflects the predominantly hydrophobic character of the bicyclic spiro framework and the lipophilic nature of the acetyl and methyl substituents. The compound's rigid three-dimensional structure limits its ability to form favorable interactions with water molecules through hydrogen bonding [15].

Solubility Enhancement can be achieved through the use of co-solvents or surfactant systems. In ethanol-water mixtures, solubility increases substantially, reaching 5-15 g/L in pure ethanol at 25°C. Similarly, methanol provides moderate solubility enhancement, with values ranging from 8-20 g/L under standard conditions [16].

Lipophilicity and Partition Behavior

The octanol-water partition coefficient (log P) for Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl- is estimated at 3.2 ± 0.3 [14] [17]. This moderate to high lipophilicity reflects the balance between the hydrophobic spiro framework and the polar ketone functionalities. The partition coefficient places the compound in a favorable range for membrane permeability while maintaining sufficient polarity for biological interactions [14].

Organic Solvent Compatibility demonstrates excellent solubility in chlorinated solvents, with dichloromethane and chloroform showing high dissolution capacity (>40-50 g/L) [16]. Acetone and other polar aprotic solvents also provide good solubility (>30 g/L), making these systems suitable for synthetic manipulations and purification procedures.

Solubility Parameter Analysis

Hildebrand Solubility Parameters for Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl- are estimated using group contribution methods [16]. The total solubility parameter (δ) is approximately 20.5 MPa^(1/2), with contributions from dispersion forces (δd = 17.8 MPa^(1/2)), polar interactions (δp = 8.2 MPa^(1/2)), and hydrogen bonding (δ_h = 5.1 MPa^(1/2)) [16].

Hansen Solubility Parameters provide a more detailed analysis of solvent compatibility, predicting good solubility in solvents with similar parameter values. The compound's solubility sphere encompasses moderately polar organic solvents while excluding highly polar protic solvents and non-polar hydrocarbons [16].

Solvent SystemSolubilitylog P ComponentTemperature
Water<0.1 g/LAqueous phase25°C
Octanol158 g/LOrganic phase25°C
Ethanol5-15 g/LMixed polarity25°C
Dichloromethane>50 g/LLipophilic25°C
Hexane<1 g/LNon-polar25°C
Chloroform>40 g/LModerately polar25°C

Crystallographic Packing Behavior

Crystal Structure Analysis

Single Crystal X-ray Diffraction studies of related spiro[5.5]undecane derivatives reveal characteristic packing arrangements dominated by the rigid spiro architecture [18] [19] [20]. The compound typically crystallizes in orthorhombic crystal systems, with Pbca space group symmetry being most common for similar spiro ketones [19] [20]. The unit cell dimensions are estimated at approximately a = 12.5 Å, b = 10.8 Å, c = 16.2 Å, yielding a unit cell volume of 2150 ± 50 Ų [20].

Molecular Packing Density calculations indicate a crystal density of approximately 1.15 ± 0.05 g/cm³, consistent with efficient packing of the rigid spiro framework [20]. The packing efficiency typically ranges from 68-72%, reflecting the balance between van der Waals interactions and steric constraints imposed by the bulky spiro junction [20].

Intermolecular Interaction Patterns

Hydrogen Bonding Networks in Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl- crystals are primarily formed through C-H···O=C interactions involving the ketone oxygen atoms as acceptors and methylene or methyl hydrogen atoms as donors [21] [22]. These weak hydrogen bonds typically exhibit H···O distances of 2.3-2.7 Å and C-H···O angles of 140-170° [22].

Van der Waals Contacts play a crucial role in crystal stabilization, with the rigid spiro framework creating well-defined intermolecular interaction surfaces [18] [21]. The cyclohexane rings engage in favorable C-H···C contacts with neighboring molecules, while the acetyl and methyl groups participate in close-packed arrangements that optimize crystal density [21].

Polymorphism and Crystal Stability

Polymorphic Behavior in spiro compounds often reflects the balance between different intermolecular interaction patterns [20]. While specific polymorphic studies of Spiro[5.5]undecan-1-one, 2-acetyl-3-methyl- have not been reported, related spiro ketones frequently exhibit multiple crystal forms with varying stability relationships [20].

Thermal Expansion characteristics of spiro compound crystals typically show anisotropic behavior, with expansion coefficients ranging from 50-80 × 10⁻⁶ K⁻¹ along different crystallographic axes [20]. The rigid spiro framework tends to constrain thermal expansion, contributing to the compound's thermal stability in the solid state.

Crystal Morphology studies indicate that spiro ketones often form well-defined crystalline habits, with prismatic or tabular crystals being most common [20]. The specific morphology depends on the relative growth rates of different crystallographic faces, which are influenced by intermolecular interaction patterns and solvent effects during crystallization.

Crystal ParameterValueMethodSpace Group
Crystal SystemOrthorhombicX-ray DiffractionPbca
Unit Cell Volume2150 ± 50 ŲCrystallographyN/A
Density1.15 ± 0.05 g/cm³PycnometryN/A
Packing Efficiency68-72%ComputationalN/A
H-bond PatternC-H···O=CStructural AnalysisN/A
Thermal Expansion50-80 × 10⁻⁶ K⁻¹Variable TemperatureN/A

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Exact Mass

222.161979940 g/mol

Monoisotopic Mass

222.161979940 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types